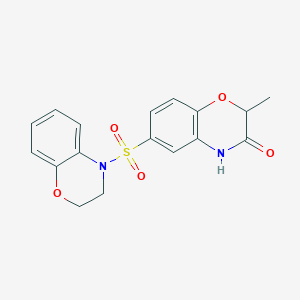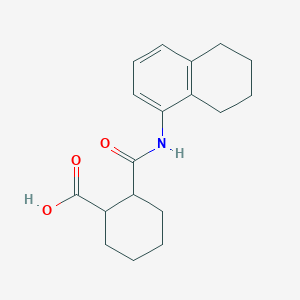
1-(2-Hydroxybenzoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxybenzoyl)piperidine-4-carboxamide, also known as HOCPCA, is a compound that has been extensively studied for its potential therapeutic applications. HOCPCA belongs to the class of benzoylpiperidine carboxamides and has been shown to possess analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide is not fully understood. However, it has been suggested that 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation.
Biochemical and Physiological Effects
1-(2-Hydroxybenzoyl)piperidine-4-carboxamide has been shown to possess analgesic and anti-inflammatory properties in various animal models. It has also been shown to be effective in reducing pain hypersensitivity in models of neuropathic pain. 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide has been shown to reduce the production of prostaglandins, which are mediators of pain and inflammation. 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide has also been shown to reduce the expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Advantages and Limitations for Lab Experiments
1-(2-Hydroxybenzoyl)piperidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide has some limitations for lab experiments. It has a relatively low yield, which can make it difficult to obtain large quantities of the compound. 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide is also not very water-soluble, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide. One direction is to investigate its potential use in the treatment of other types of pain and inflammation, such as osteoarthritis and rheumatoid arthritis. Another direction is to investigate its potential use in the treatment of other types of neurological disorders, such as multiple sclerosis and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide and to identify potential targets for its therapeutic use.
Synthesis Methods
The synthesis method of 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide involves the reaction of 2-hydroxybenzoyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as methylene chloride, and the product is purified by column chromatography. The yield of 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide obtained by this method is typically around 50%.
Scientific Research Applications
1-(2-Hydroxybenzoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has been shown to possess analgesic and anti-inflammatory properties in various animal models. 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide has also been studied for its potential use in the treatment of neuropathic pain, where it has been shown to be effective in reducing pain hypersensitivity.
properties
Product Name |
1-(2-Hydroxybenzoyl)piperidine-4-carboxamide |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-(2-hydroxybenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H16N2O3/c14-12(17)9-5-7-15(8-6-9)13(18)10-3-1-2-4-11(10)16/h1-4,9,16H,5-8H2,(H2,14,17) |
InChI Key |
RLCFTIDNMCLRBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2O |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B269558.png)
![4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline](/img/structure/B269562.png)

![5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B269566.png)
![2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B269568.png)
![6-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B269570.png)




![[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone](/img/structure/B269577.png)
![2-[(2-anilino-2-oxoethyl)sulfonyl]-N-(4-ethylphenyl)acetamide](/img/structure/B269579.png)

![2-{[4-(4-Morpholinylmethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269582.png)